N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide
CAS No.:
Cat. No.: VC15218978
Molecular Formula: C18H18N2O2S2
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2S2 |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21) |
| Standard InChI Key | NUOGLGWSKKWLIV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3 |
Introduction
N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a complex organic compound with a molecular formula of C18H18N2O2S2 and a molecular weight of 358.5 g/mol. This compound features a methoxyphenethyl group and a thiazole derivative with a thiophene substituent, contributing to its potential biological activity and applications in medicinal chemistry.
Synthesis Route Overview
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Starting Materials: The synthesis may begin with appropriate starting materials such as thiophene and thiazole derivatives.
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Coupling Reactions: Key steps involve coupling reactions to form the thiazole-thiophene moiety.
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Amidation: The final step typically involves amidation to introduce the acetamide functionality.
Biological Activities and Potential Applications
Preliminary studies suggest that N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide exhibits promising biological activities, particularly in pharmacology. These activities could be explored further for potential applications in drug development.
Potential Applications
| Field | Potential Use |
|---|---|
| Pharmacology | Drug development for various therapeutic targets |
| Medicinal Chemistry | Synthesis and modification of bioactive compounds |
| Biomedical Research | Investigation of biological mechanisms and interactions |
Interaction Studies and Mechanism of Action
Understanding the mechanism of action of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide requires detailed interaction studies. These may include molecular docking and binding affinity assays to elucidate how the compound interacts with biological targets.
Interaction Studies
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Molecular Docking: Computational studies to predict binding modes with target proteins.
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Binding Affinity Assays: Experimental methods to quantify the strength of interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, highlighting the diversity within this chemical class.
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Ethoxyphenethyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Ethoxy group; phenoxy linkage | Potential anticancer activity |
| N-(2,4-Dimethoxyphenyl)-2-[6-{(4-methoxyphenyl)methyl}-5-oxo]triazine | Dimethoxy substitution; triazine core | Antimicrobial properties |
| N-(3-Methoxynaphthalen-1-yl)-2-(5-methylthiazol-2-yl)acetamide | Naphthalene group; different thiazole substitution | Antiviral activity |
These compounds underscore the unique combination of methoxy and thiophene functionalities in N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, which may confer distinct biological properties.
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